molecular formula C7H11ClN2S B2651557 [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS No. 60481-33-6

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride

Cat. No. B2651557
Key on ui cas rn: 60481-33-6
M. Wt: 190.69
InChI Key: JYWQRTCWYGSKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592454B2

Procedure details

2-(Methylmercapto)aniline (23.6 g, 169.5 mmol) was suspended in conc. HCl (200 mL) and trifluoroacetic acid (130 mL), and cooled to 0° C. in an ice bath. Sodium nitrite (14.0 g, 203.4 mmol) was dissolved in water (45 mL) and added dropwise to the suspension over 45 minutes. After the addition, the reaction was stirred at 0° C. for 1 h. In a separate flask, tin (II) chloride (76 g, 338.4 mmol) was dissolved in conc. HCl (100 mL) and added slowly over 15 minutes to the reaction mixture. The resultant suspension was warmed to room temperature and stirred for 48 hours. The reaction was filtered, washed with isopropyl alcohol (15 mL), and dried to give 1-[2-(methylsulfanyl)phenyl]hydrazine hydrochloride (30 g, 93%). 1H NMR (CD3OD, 300 MHz) δ 7.44 (d, 1H, J=7.7 Hz), 7.32-7.26 (m, 1H), 7.08-7.00 (m, 2H), 2.39 (s, 3H) ppm.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N:10]([O-])=O.[Na+].[Sn](Cl)[Cl:15]>Cl.FC(F)(F)C(O)=O.O>[ClH:15].[CH3:1][S:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][NH2:10] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
CSC1=C(N)C=CC=C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the suspension over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
added slowly over 15 minutes to the reaction mixture
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with isopropyl alcohol (15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CSC1=C(C=CC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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